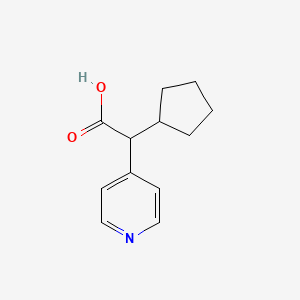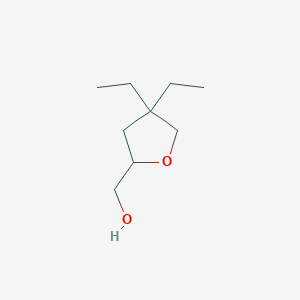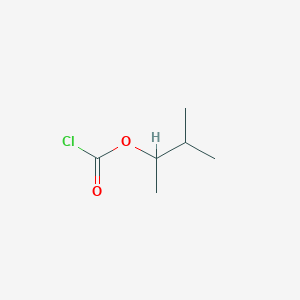
2-Cyclopentyl-2-(pyridin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-2-(pyridin-4-yl)acetic acid: is an organic compound characterized by a cyclopentyl group and a pyridin-4-yl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-(pyridin-4-yl)acetic acid typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through cyclization reactions involving suitable precursors.
Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced via nucleophilic substitution reactions using pyridine derivatives.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-(pyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted pyridines.
Scientific Research Applications
2-Cyclopentyl-2-(pyridin-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-(pyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid
- 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid
- 4-Methyl-2-(pyridin-4-yl)pentanoic acid
Uniqueness
2-Cyclopentyl-2-(pyridin-4-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets. The pyridin-4-yl group enhances its ability to participate in various chemical reactions and biological interactions.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-cyclopentyl-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11(9-3-1-2-4-9)10-5-7-13-8-6-10/h5-9,11H,1-4H2,(H,14,15) |
InChI Key |
CMKNMANWVVJYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13214929.png)



![2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13214951.png)

![Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214962.png)
![1-[4-(4-Bromophenyl)phenyl]ethanol](/img/structure/B13214968.png)
![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214984.png)

![4,4,4-Trifluoro-2-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13214990.png)
amine](/img/structure/B13214992.png)
![1-[2-Oxo-2-(piperazin-1-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B13215001.png)

